molecular formula C26H25ClN2O B14724908 (2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one

(2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B14724908
M. Wt: 416.9 g/mol
InChI Key: MXCBVYDXKBZYPQ-DTQAZKPQSA-N
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Description

(2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, diphenylmethylpiperazine, and a suitable base.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with diphenylmethylpiperazine in the presence of a base to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

    Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may be investigated for its interactions with various biological targets, such as enzymes or receptors.

Medicine

In medicine, piperazine derivatives are often explored for their potential therapeutic effects, including antimicrobial, antipsychotic, and anti-inflammatory activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one would involve its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-chlorophenyl)-1-[4-(benzyl)piperazin-1-yl]prop-2-en-1-one
  • (2E)-3-(4-chlorophenyl)-1-[4-(phenylmethyl)piperazin-1-yl]prop-2-en-1-one

Uniqueness

The uniqueness of (2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one lies in its specific structural features, such as the presence of the diphenylmethyl group, which may confer distinct pharmacological properties compared to similar compounds.

Properties

Molecular Formula

C26H25ClN2O

Molecular Weight

416.9 g/mol

IUPAC Name

(E)-1-(4-benzhydrylpiperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one

InChI

InChI=1S/C26H25ClN2O/c27-24-14-11-21(12-15-24)13-16-25(30)28-17-19-29(20-18-28)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-16,26H,17-20H2/b16-13+

InChI Key

MXCBVYDXKBZYPQ-DTQAZKPQSA-N

Isomeric SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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